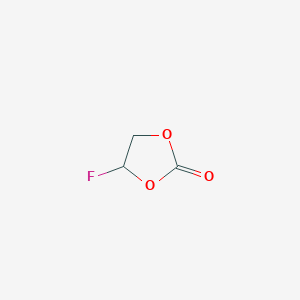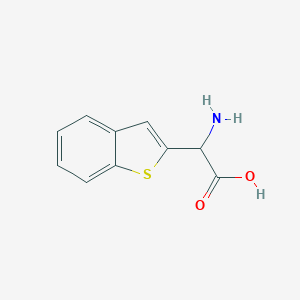
2-Amino-2-(1-benzothiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(1-benzothiophen-2-yl)acetic acid, also known as CGP 7930, is a potent and selective antagonist of the GABA(B) receptor. This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mécanisme D'action
2-Amino-2-(1-benzothiophen-2-yl)acetic acid acts as a selective antagonist of the GABA(B) receptor. This receptor is a member of the G-protein-coupled receptor family and plays a role in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABA(B) receptor, 2-Amino-2-(1-benzothiophen-2-yl)acetic acid increases the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid have been extensively studied in animal models. It has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, leading to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-2-(1-benzothiophen-2-yl)acetic acid in lab experiments is its high selectivity for the GABA(B) receptor, which allows for more precise targeting of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to use in animal models. However, one limitation is that its effects may vary depending on the animal species used, which may limit its translational potential.
Orientations Futures
There are several future directions for the study of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid. One area of research is the investigation of its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to better understand its mechanism of action and its effects on different neurotransmitter systems. Finally, the development of more selective GABA(B) antagonists may lead to the discovery of new therapeutic compounds with improved efficacy and safety profiles.
Conclusion
2-Amino-2-(1-benzothiophen-2-yl)acetic acid is a potent and selective antagonist of the GABA(B) receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the blocking of the GABA(B) receptor, leading to increased dopamine release and other neurotransmitter effects. While it has several advantages for lab experiments, such as high selectivity and low toxicity, its translational potential may be limited by species-specific effects. Future research directions include investigating its potential use in the treatment of drug addiction and withdrawal symptoms and developing more selective GABA(B) antagonists.
Méthodes De Synthèse
The synthesis of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid involves a multi-step process that includes the condensation of 2-bromo-1-benzothiophene with glycine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
2-Amino-2-(1-benzothiophen-2-yl)acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
Numéro CAS |
113641-86-4 |
|---|---|
Nom du produit |
2-Amino-2-(1-benzothiophen-2-yl)acetic acid |
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) |
Clé InChI |
KDYXGXDHXZGAKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Synonymes |
DL-(BENZO[B]THIOPHENE-2-YL)GLYCINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



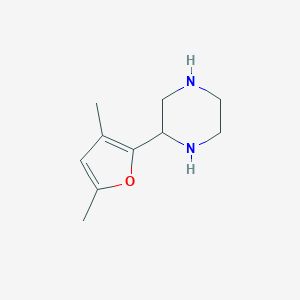
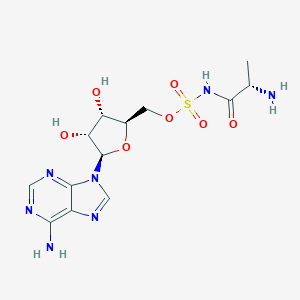
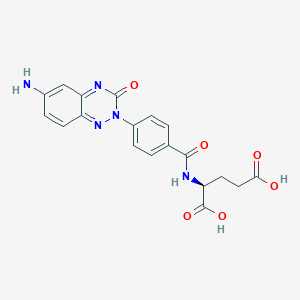


![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

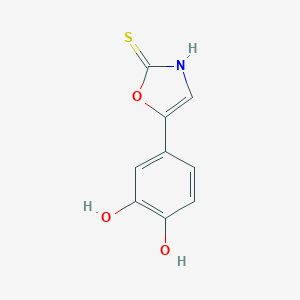
![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)




